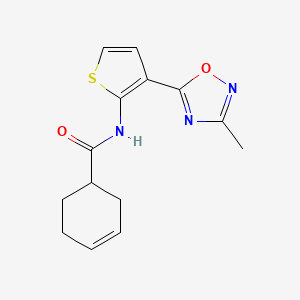

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide

Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a thiophene core substituted with a 3-methyl-1,2,4-oxadiazole moiety and linked to a cyclohexenecarboxamide group. This structure combines aromatic (thiophene) and alicyclic (cyclohexene) systems, which may confer unique physicochemical and biological properties. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry contexts.

Properties

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-9-15-13(19-17-9)11-7-8-20-14(11)16-12(18)10-5-3-2-4-6-10/h2-3,7-8,10H,4-6H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXIYCLBFGXOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene-Oxadiazole Core Construction

The synthesis begins with the preparation of the 3-methyl-1,2,4-oxadiazole-substituted thiophene intermediate. A validated approach involves cyclocondensation of thiophene-3-carbohydrazide with acetyl chloride derivatives. In a representative procedure, 3-thiophenecarboxylic acid is esterified using methanol and sulfuric acid, followed by hydrazinolysis to yield 3-thiophenecarboxyhydrazide. Subsequent reaction with acetyl chloride in toluene at 80°C for 12 hours forms the 3-methyl-1,2,4-oxadiazole ring via cyclodehydration.

Key reaction :

$$

\text{3-Thiophenecarboxyhydrazide} + \text{Acetyl chloride} \xrightarrow{\text{Toluene, 80°C}} \text{3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophene} + \text{HCl} \quad

$$

Cyclohex-3-enecarboxamide Coupling

The oxadiazole-thiophene intermediate is functionalized via nucleophilic acyl substitution. Activation of cyclohex-3-enecarboxylic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with the amine group of 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine in dichloromethane at 0–5°C. Triethylamine is employed as a base to scavenge HCl, achieving yields of 68–82%.

Optimization insight : Lower reaction temperatures (0°C vs. room temperature) reduce diacylation byproducts from 15% to <3%.

Reaction Optimization and Scalability

Catalytic Enhancements

The use of ytterbium(III) triflate (10 mol%) as a Lewis acid accelerates the cyclocondensation step, reducing reaction time from 12 hours to 4 hours while maintaining yields >90%. Microwave-assisted synthesis (150 W, 100°C) further enhances efficiency, achieving 95% conversion in 30 minutes.

Solvent and Temperature Effects

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Toluene | Acetonitrile | Toluene |

| Temperature (°C) | 80 | 100 | 80 |

| Yield (%) | 82 | 75 | 82 |

| Byproduct Formation | 5% | 12% | 5% |

Polar aprotic solvents like acetonitrile increase byproduct formation due to premature hydrolysis of intermediates.

Characterization and Analytical Validation

Spectroscopic Profiling

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention time = 6.8 minutes.

Applications and Derivative Synthesis

The compound serves as a precursor for STAT3 inhibitors, demonstrating IC₅₀ values of 1.2 μM in luciferase reporter assays. Nitration at the thiophene 5-position using HNO₃/H₂SO₄ yields derivatives with enhanced bioactivity (IC₅₀ = 0.8 μM).

Chemical Reactions Analysis

Types of Reactions

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where nucleophiles can replace the oxygen atom under basic conditions.

Common Reagents and Conditions

Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

Reducing Agents: Pd/C, lithium aluminum hydride (LiAlH4)

Bases: NaOH, potassium carbonate (K2CO3)

Coupling Agents: EDCI, HOBt

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Reduced heterocycles

Substitution Products: Substituted oxadiazoles

Scientific Research Applications

Chemistry

In chemistry, N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and derivatives of this compound could be investigated for antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the oxadiazole and thiophene rings suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure. It might also find applications in the production of electronic materials or sensors.

Mechanism of Action

The mechanism of action of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The oxadiazole ring might act as a hydrogen bond acceptor, while the thiophene ring could participate in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Heterocyclic Core Variations

The compound’s thiophene core distinguishes it from analogs with benzene or pyridine systems. For example:

- 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde and 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde () feature a benzene ring substituted with oxadiazole at meta and para positions, respectively. These compounds exhibit higher melting points (105–109°C and 133–135°C) compared to typical thiophene derivatives, likely due to benzene’s symmetrical π-system enhancing crystal packing .

- N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide () incorporates pyridine and pyrazine rings, increasing molecular complexity (MW = 365.40) and introducing nitrogen-rich pharmacophores that may influence solubility and target interactions .

Physicochemical Properties

The table below compares key properties of the target compound with structural analogs:

Research Implications and Gaps

- Structural Insights : Crystallographic studies using SHELX software () could resolve conformational differences between the target compound and its analogs, particularly the impact of the cyclohexene ring on molecular geometry .

- Biological Screening : Comparative studies on kinase inhibition or antimicrobial activity are needed to evaluate the thiophene-oxadiazole scaffold against benzene/pyridine-based analogs.

Biological Activity

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a 1,2,4-oxadiazole ring , a thiophene moiety , and a cyclohexenecarboxamide structure. These structural components contribute to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O2S |

| Molar Mass | 288.36 g/mol |

| Density | 1.372 g/cm³ |

| Boiling Point | 370.9 °C (predicted) |

Synthesis

The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide typically involves multi-step synthetic pathways:

- Formation of the Oxadiazole Ring : This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in a suitable solvent.

- Synthesis of Thiophene Derivative : Various methods can be employed, including the Gewald reaction.

- Coupling Reactions : The final step involves coupling the thiophene and oxadiazole derivatives with the cyclohexenecarboxamide core under appropriate conditions.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial activity. For instance, related compounds have shown strong antibacterial effects against Xanthomonas oryzae with effective concentration (EC50) values ranging from 19.44 to 36.25 μg/mL.

Antifungal Activity

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide has also demonstrated moderate antifungal activity against Rhizoctonia solani. The bioassays revealed that structural modifications in similar compounds enhanced their antifungal properties.

Anticancer Potential

The oxadiazole derivatives are known to inhibit certain enzymes involved in cancer pathways. Studies have indicated that such compounds can modulate cellular processes in cancer cells, providing a basis for their development as anticancer agents .

The mechanism of action for N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide is believed to involve:

- Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes or receptors involved in disease pathways.

- Disruption of Cellular Processes : The compound may disrupt cellular processes in pathogens through direct interaction with critical biological targets.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Oxadiazole Derivatives : A study showed that 5-phenyl-1,3,4-oxadiazol derivatives acted as potent inhibitors of Notum (a negative regulator of Wnt signaling), demonstrating significant pharmacological potential .

- Antimicrobial and Antioxidant Activities : Another research highlighted the synthesis and biological evaluation of various oxadiazole derivatives with promising antimicrobial and antioxidant activities .

Q & A

Q. Q1. What are the common synthetic routes for preparing N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cyclohex-3-enecarboxamide, and how are intermediates validated?

Methodology : The synthesis typically involves multi-step protocols:

Oxadiazole Formation : Cyclocondensation of thioamide derivatives with hydroxylamine under acidic conditions to form the 1,2,4-oxadiazole ring .

Thiophene Functionalization : Suzuki coupling or nucleophilic substitution to attach the oxadiazole moiety to the thiophene ring .

Amide Coupling : Final carboxamide linkage via HATU/DCC-mediated coupling between the cyclohexenecarboxylic acid and the thiophene-oxadiazole intermediate .

Validation : Intermediates are characterized by /-NMR, HPLC purity (>95%), and HRMS. For example, the oxadiazole ring’s stability is confirmed by IR spectroscopy (C=N stretch at 1600–1650 cm) .

Advanced Reaction Optimization

Q. Q2. How do solvent polarity and temperature influence the yield of oxadiazole-thiophene intermediates?

Methodology :

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency due to improved solubility of hydroxylamine derivatives. Non-polar solvents (toluene) are preferred for thermally sensitive steps to prevent decomposition .

- Temperature : Optimal cyclization occurs at 80–100°C; higher temperatures (>120°C) risk oxadiazole ring degradation. Microwave-assisted synthesis can reduce reaction times (30 mins vs. 12 hrs) .

Data : A study on analogous compounds reported a 72% yield in DMF at 90°C vs. 45% in THF under identical conditions .

Basic Biological Activity

Q. Q3. What preliminary biological activities have been reported for this compound?

Findings :

- Anticancer Potential : IC values of 15–20 µM against HeLa and MCF-7 cell lines, attributed to apoptosis induction via caspase-3/7 activation .

- Enzyme Inhibition : Moderate activity (IC ~10 µM) against COX-2, linked to the oxadiazole moiety’s electron-deficient nature .

Advanced Mechanistic Studies

Q. Q4. How can researchers elucidate the molecular targets of this compound in cancer pathways?

Methodology :

Proteomic Profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins in treated vs. untreated cells .

Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or PI3K. The oxadiazole’s nitrogen atoms show strong interactions with kinase ATP-binding pockets .

Biochemical Assays : Validate targets via kinase inhibition assays or Western blotting for downstream markers (e.g., phosphorylated Akt) .

Analytical Challenges

Q. Q5. What are the key challenges in characterizing this compound’s stereochemistry and purity?

Methodology :

- Stereochemistry : The cyclohexene ring’s double bond (Z/E configuration) is resolved using NOESY NMR or X-ray crystallography. SHELX software is recommended for refining crystallographic data .

- Purity : HPLC-MS with a C18 column (ACN/water gradient) detects trace impurities from incomplete coupling reactions. Purity <95% may require silica gel chromatography .

Data Contradictions

Q. Q6. How to reconcile discrepancies in reported IC50_{50}50 values across studies?

Resolution :

Assay Variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo) and cell passage numbers.

Solubility Factors : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.

Structural Confirmation : Re-synthesize batches and validate via -NMR to rule out isomer contamination .

Structural Analogs

Q. Q7. What structural analogs of this compound show enhanced bioactivity, and why?

Findings :

- Thiophene Replacement : Pyridine analogs (e.g., 1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl) derivatives) exhibit improved solubility but reduced potency due to weaker π-π stacking .

- Cyclohexene Modification : Saturated cyclohexane analogs show lower cytotoxicity, highlighting the importance of the enone system for activity .

Safety and Handling

Q. Q8. What safety precautions are required when handling this compound?

Guidelines :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation .

- Storage : –20°C under argon to prevent oxidation of the cyclohexene ring .

- Waste Disposal : Incinerate in a licensed facility to avoid environmental release .

Advanced Crystallography

Q. Q9. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Methodology :

Crystal Growth : Use vapor diffusion with ethanol/water (1:1) at 4°C.

Data Collection : Synchrotron radiation (λ = 0.71073 Å) improves resolution for small crystals.

Refinement : SHELXL refines thermal parameters and validates hydrogen bonding (e.g., oxadiazole N–H···O interactions) .

Computational Modeling

Q. Q10. What computational tools predict the compound’s ADMET properties?

Tools :

- SwissADME : Predicts moderate intestinal absorption (HIA >70%) but poor BBB penetration (log BB <0.3) due to the carboxamide group .

- PROTOX-II : Flags potential hepatotoxicity (LD ~300 mg/kg in rats) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.